4-bromo-N-(5-bromoquinolin-8-yl)thiophene-2-carboxamide
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Overview
Description
4-BROMO-N~2~-(5-BROMO-8-QUINOLYL)-2-THIOPHENECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~2~-(5-BROMO-8-QUINOLYL)-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of bromine atoms into the quinoline and thiophene rings.
Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the quinoline or thiophene rings.
Reduction: Reduction reactions could modify the bromine atoms or other functional groups.
Substitution: Halogen atoms like bromine are often involved in substitution reactions, where they are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could produce various derivatives with different functional groups.
Scientific Research Applications
4-BROMO-N~2~-(5-BROMO-8-QUINOLYL)-2-THIOPHENECARBOXAMIDE could have several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a therapeutic agent due to its biological activity.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, affecting various cellular processes. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-2-QUINOLYL-THIOPHENECARBOXAMIDE: Lacks the additional bromine atom on the quinoline ring.
5-BROMO-8-QUINOLYL-2-THIOPHENECARBOXAMIDE: Similar structure but different substitution pattern.
Uniqueness
4-BROMO-N~2~-(5-BROMO-8-QUINOLYL)-2-THIOPHENECARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H8Br2N2OS |
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Molecular Weight |
412.1 g/mol |
IUPAC Name |
4-bromo-N-(5-bromoquinolin-8-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H8Br2N2OS/c15-8-6-12(20-7-8)14(19)18-11-4-3-10(16)9-2-1-5-17-13(9)11/h1-7H,(H,18,19) |
InChI Key |
COMAHDFDZPXARX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C3=CC(=CS3)Br)Br |
Origin of Product |
United States |
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